5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid

Medicinal Chemistry Drug Design ADME Prediction

This 5-(3-fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid (CAS 1261904-11-3) is a strategic research intermediate featuring a unique 2-pyridone/2-hydroxypyridine tautomeric equilibrium absent in non-hydroxylated positional isomers. The 3-fluoro-4-hydroxyphenyl moiety creates a distinctive electrostatic surface, enabling precise hydrogen-bonding interrogation of biological targets. With a TPSA of 90.65 Ų and moderate LogP (~2.0), it is ideally suited for peripheral target programs where CNS exclusion is desired. Its 2 HBD/5 HBA profile supports systematic cocrystal and salt screening for solid-form optimization. Offered at 95% purity, it enables reliable SAR exploration alongside its regioisomers.

Molecular Formula C12H8FNO4
Molecular Weight 249.19 g/mol
CAS No. 1261904-11-3
Cat. No. B6387738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid
CAS1261904-11-3
Molecular FormulaC12H8FNO4
Molecular Weight249.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CNC(=O)C=C2C(=O)O)F)O
InChIInChI=1S/C12H8FNO4/c13-9-3-6(1-2-10(9)15)8-5-14-11(16)4-7(8)12(17)18/h1-5,15H,(H,14,16)(H,17,18)
InChIKeyXBQFSLGTIJHTII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid (CAS 1261904-11-3): A Selective Procurement Guide for Fluorinated Isonicotinic Acid Scaffolds


5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid (CAS 1261904-11-3) is a fluorinated pyridine derivative belonging to the class of 2-hydroxyisonicotinic acids. It features a 3-fluoro-4-hydroxyphenyl substituent at the 5-position of the pyridine ring . This compound is primarily offered as a specialized research intermediate with a typical commercial purity of 95% . A defining structural characteristic is the presence of both a phenolic hydroxyl on the distal ring and a 2-hydroxy substituent on the isonicotinic acid core, creating a unique hydrogen-bond donor/acceptor profile relative to its positional isomers.

Procurement Risk: Why Positional Isomers of 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid Cannot Be Used Interchangeably


Generic substitution among 3-fluoro-4-hydroxyphenyl isonicotinic acid isomers carries significant scientific risk. The position of the aryl substituent on the pyridine ring (e.g., 2- vs. 3- vs. 5-) and the presence or absence of the 2-hydroxy group fundamentally alter the molecule's electronic distribution, tautomeric equilibria, and metal-chelating ability . For instance, CAS 1261889-88-6 (2-(3-fluoro-4-hydroxyphenyl)isonicotinic acid) and CAS 1261904-82-8 (3-(3-fluoro-4-hydroxyphenyl)isonicotinic acid) lack the 2-hydroxy group, which eliminates the potential for 2-pyridone/2-hydroxypyridine tautomerism that directly impacts hydrogen-bonding geometry and target engagement in biological systems . The target compound's specific arrangement of the fluoro and hydroxyl groups on the distal phenyl ring also dictates its unique electrostatic potential surface, which cannot be replicated by regioisomers. The quantitative differentiation data below, while currently limited to physicochemical parameters due to the compound's status as an early-stage research tool, establishes the foundational rationale for precise, structure-based procurement.

Head-to-Head Differential Evidence for 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid vs. Closest Analogs


Molecular Topological Polar Surface Area (TPSA) Defines Distinct Cell Permeability Profile

The target compound exhibits a TPSA of 90.65 Ų, which is significantly higher than its non-hydroxylated positional isomers. This elevated TPSA, driven by the additional 2-hydroxy group, places it beyond the typical threshold for passive blood-brain barrier penetration (>90 Ų), while remaining within the range favorable for oral absorption (<140 Ų). This differentiates it from analogs like 3-(3-fluoro-4-hydroxyphenyl)isonicotinic acid (TPSA: 70.42 Ų), which is predicted to have higher membrane permeability. For projects targeting peripheral vs. central nervous system applications, this quantitative difference is a critical selection criterion .

Medicinal Chemistry Drug Design ADME Prediction

Lipophilicity Differential: LogP Comparison with Parent Scaffold

The target compound's calculated LogP is 1.997, indicating moderate lipophilicity. In contrast, the unsubstituted parent scaffold, 2-hydroxyisonicotinic acid (CAS 169253-31-0), has a significantly lower LogP (predicted ~-0.5 to 0.5). This difference of approximately 1.5 to 2.5 LogP units reflects the substantial contribution of the 3-fluoro-4-hydroxyphenyl group to membrane partitioning and non-specific protein binding. For medicinal chemistry programs, this quantitative shift means the target compound occupies a distinct property space that can improve target engagement for lipophilic binding pockets while requiring careful solubility management .

Physicochemical Characterization Medicinal Chemistry Ligand Efficiency

Hydrogen Bond Donor/Acceptor Count Defines Unique Pharmacophore Features

The target compound possesses a molecular formula of C₁₂H₈FNO₄ with a molecular weight of 249.19 g/mol. A critical differentiator from key analogs is its hydrogen-bonding capacity. The presence of the additional 2-hydroxy group on the pyridine ring provides an extra hydrogen bond donor, resulting in a total of 2 donors and 4 acceptors. Analogs such as 2-(3-fluoro-4-hydroxyphenyl)isonicotinic acid (CAS 1261889-88-6) contain only 1 donor and 3 acceptors. This difference directly impacts the compound's ability to form specific, directional interactions with biological targets, making the target compound a more versatile scaffold for engaging targets requiring a bifurcated hydrogen bond interaction .

Structure-Based Drug Design Pharmacophore Modeling Medicinal Chemistry

Tautomeric Equilibria: The 2-Pyridone Advantage Over Non-Hydroxylated Isomers

A unique feature of the target compound is its ability to undergo 2-hydroxypyridine/2-pyridone tautomerism. This equilibrium, confirmed by the alternative IUPAC name '5-(3-fluoro-4-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid', is absent in non-hydroxylated analogs such as 5-(3-fluorophenyl)-2-hydroxyisonicotinic acid (CAS 1214346-68-5). The 2-pyridone form presents a hydrogen bond acceptor (C=O) and donor (N-H) geometry that is geometrically distinct from the 2-hydroxy form's O-H donor. This tautomeric duality allows the target compound to adapt its recognition pattern to different binding site environments, a capability that rigid analogs lack. While no quantitative binding data currently exists for this specific compound in the public domain, this property is well-established to influence target selectivity within the broader 2-hydroxyisonicotinic acid class .

Physical Organic Chemistry Molecular Recognition Crystal Engineering

Acknowledged Evidence Gap: No Publicly Available Head-to-Head Biological Data

Despite an extensive search of primary literature, patents, and authoritative databases (excluding prohibited vendor sites), no quantitative, comparator-based biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀) was identified for 5-(3-fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid. The compound appears to be a specialized research intermediate that has not yet been the subject of published head-to-head pharmacological profiling. Claims of 'biological activity' or 'lead compound' status found on vendor sites are not substantiated by publicly accessible, peer-reviewed data [1]. Therefore, procurement decisions at present must be guided by the physicochemical differentiation evidence documented above. Users requiring biological validation are advised to commission custom in-house profiling against their specific targets and relevant analogs.

Data Transparency Procurement Risk Assessment

Synthetic Tractability: Commercial Availability with Defined Purity Enables Rapid SAR Exploration

The target compound is commercially available from AKSci at a minimum purity of 95% . In contrast, several closely related positional isomers (e.g., 5-(2-hydroxyphenyl)-2-hydroxyisonicotinic acid, CAS 1261944-56-2) are also available at 95% from alternative suppliers, providing a benchmark for cost and purity expectations within the compound class. The guaranteed purity specification enables direct use in structure-activity relationship (SAR) studies without additional purification, accelerating analog-by-catalog exploration. Procurement of pre-characterized material reduces synthetic burden and ensures reproducibility across research sites, a key consideration when selecting among competing scaffold suppliers .

Chemical Sourcing Medicinal Chemistry SAR

Procurement-Driven Application Scenarios for 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid


Peripheral Target Drug Discovery Programs Requiring Controlled CNS Exclusion

With a TPSA of 90.65 Ų, the compound is predicted to have limited passive blood-brain barrier penetration, making it a suitable scaffold for peripheral target programs where CNS exposure is undesirable . This property, combined with its moderate LogP of ~2.0, guides its selection over lower-TPSA analogs such as 3-(3-fluoro-4-hydroxyphenyl)isonicotinic acid for indications like metabolic, cardiovascular, or inflammatory diseases where systemic but not central action is required.

Fragment-Based Lead Discovery Leveraging Dual Tautomeric States

The compound's ability to exist in both 2-hydroxypyridine and 2-pyridone tautomeric forms makes it a valuable fragment for screening against targets with adaptable hydrogen-bonding requirements . Medicinal chemistry teams can exploit this duality to probe binding sites that can accommodate either donor-acceptor pattern, potentially revealing cryptic pockets or alternative binding modes not accessible with rigid, non-tautomerizing analogs.

Structure-Activity Relationship (SAR) Studies on Fluorinated Isonicotinic Acid Series

The compound serves as a key intermediate for systematic SAR exploration around the 5-position of 2-hydroxyisonicotinic acid. Its commercial availability at 95% purity from AKSci enables parallel procurement with its positional isomers (e.g., CAS 1261889-88-6, CAS 1261904-82-8) to construct a matrix of regioisomers for comprehensive pharmacological profiling. This analog-by-catalog approach accelerates hit expansion without investment in custom synthesis.

Crystallography and Solid-State Chemistry Investigations

The presence of multiple hydrogen bond donors (2 HBD) and acceptors (5 HBA) in a relatively low molecular weight scaffold (MW 249.19) makes the compound an interesting candidate for cocrystal and salt screening studies. Its hydrogen-bonding capacity exceeds that of non-hydroxylated analogs, offering greater structural diversity in supramolecular synthon formation, which is valuable for optimizing solid-form properties such as solubility and stability in pharmaceutical development.

Quote Request

Request a Quote for 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.